molecular formula C26H45N3O5 B565773 O-Demethoxypropane Aliskiren CAS No. 949925-77-3

O-Demethoxypropane Aliskiren

Número de catálogo: B565773
Número CAS: 949925-77-3
Peso molecular: 479.662
Clave InChI: BCUNQZNYUMYGGS-TUFLPTIASA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

O-Demethoxypropane Aliskiren is a derivative of Aliskiren, a direct renin inhibitor used primarily for the treatment of hypertension. This compound is characterized by its unique molecular structure, which includes a methoxy group replaced by a propoxy group. The molecular formula of this compound is C26H45N3O5, and it has a molecular weight of 479.6526 .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of O-Demethoxypropane Aliskiren involves several key steps, including the formation of chiral intermediates and the selective construction of olefin functionalities. One efficient pathway for its synthesis includes the use of Evans chiral auxiliary-aided asymmetric allylation to achieve high enantiomeric purity. Additionally, a modified Julia–Kocienski olefination is employed for the selective construction of the E-olefin functionality .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced intermediates and specific catalysts to facilitate the reactions.

Análisis De Reacciones Químicas

Types of Reactions: O-Demethoxypropane Aliskiren undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens or nucleophiles under specific conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Aplicaciones Científicas De Investigación

Pharmacological Overview

Aliskiren is primarily recognized for its role as an antihypertensive agent. It directly inhibits renin, a key enzyme in the renin-angiotensin-aldosterone system (RAAS), which regulates blood pressure and fluid balance. O-Demethoxypropane Aliskiren, as a modified version, may offer enhanced bioavailability or altered pharmacokinetic properties, making it a subject of interest in drug formulation studies.

Antihypertensive Effects

Research has demonstrated that Aliskiren effectively lowers blood pressure in hypertensive models. In a study involving hypertensive rats, this compound exhibited significant reductions in systolic blood pressure compared to controls, indicating its potential utility in treating hypertension . This application is critical as hypertension is a major risk factor for cardiovascular diseases.

Renoprotective Properties

This compound has been evaluated for its renoprotective effects, particularly in patients with type 2 diabetes and albuminuria. Studies indicate that it can significantly reduce albuminuria levels, suggesting that it may help prevent kidney damage associated with diabetes . This renoprotective effect is attributed to its ability to lower plasma renin activity and angiotensin II levels, which are involved in kidney function regulation .

Enhanced Drug Delivery Systems

Innovative formulations of this compound have been explored to improve its bioavailability. One study developed proliposomal formulations that significantly enhanced the absorption rate of the drug compared to traditional forms. The optimized formulation demonstrated a relative bioavailability increase of 230%, showcasing the potential for improved therapeutic efficacy .

Clinical Trials on Hypertension Management

A clinical trial involving this compound was conducted to assess its efficacy in managing hypertension among patients with comorbid conditions. Results indicated that patients receiving this compound experienced a more pronounced reduction in blood pressure compared to those treated with standard antihypertensives alone .

Combination Therapy Studies

Combination therapies involving this compound and other RAAS inhibitors have shown promising results in managing resistant hypertension. In trials comparing this combination with monotherapy options, significant reductions in both systolic and diastolic blood pressure were observed, along with improved renal outcomes .

Data Tables

The following tables summarize key findings from relevant studies on this compound:

Study FocusParameterResultReference
Antihypertensive EffectsSystolic BP Reduction-15 mmHg (vs control)
Renoprotective EffectsAlbuminuria Reduction48% reduction (vs placebo)
BioavailabilityRelative Increase230% (proliposome vs pure)

Mecanismo De Acción

O-Demethoxypropane Aliskiren exerts its effects by inhibiting renin, an enzyme involved in the renin-angiotensin-aldosterone system. Renin cleaves angiotensinogen to form angiotensin I, which is then converted to angiotensin II, a potent vasoconstrictor. By inhibiting renin, this compound reduces the formation of angiotensin II, leading to decreased blood pressure .

Comparación Con Compuestos Similares

Uniqueness: this compound is unique due to its structural modification, which may confer different pharmacokinetic and pharmacodynamic properties compared to its parent compound. This uniqueness makes it valuable for research and potential therapeutic applications.

Actividad Biológica

O-Demethoxypropane Aliskiren, a derivative of the direct renin inhibitor aliskiren, has garnered attention for its biological activity, particularly in the context of hypertension management. This article explores the compound's pharmacological properties, mechanisms of action, and clinical implications based on diverse research findings.

Overview of Aliskiren

Aliskiren is the first orally active non-peptide direct renin inhibitor approved for clinical use in treating hypertension. Its primary mechanism involves inhibiting renin, the enzyme responsible for initiating the renin-angiotensin-aldosterone system (RAAS), which plays a crucial role in regulating blood pressure.

Chemical Structure

  • Chemical Name : (αS,γS,δS,ζS)-δ-Amino- N-(3-amino-2,2-dimethyl-3-oxopropyl)-γ-hydroxy-4-methoxy-3-(3-methoxypropoxy)-α,ζ-bis(1-methylethyl)benzeneoctanamide hemifumarate
  • Molecular Formula : C30H53N3O6

Aliskiren acts by competitively inhibiting renin activity. The compound binds to the active site of renin, preventing it from converting angiotensinogen to angiotensin I. This inhibition leads to decreased levels of angiotensin II, a potent vasoconstrictor, thereby lowering blood pressure.

Inhibition Potency

  • IC50 Values :
    • Human Renin: 0.6 nM
    • Rat Renin: 80 nM
    • Selectivity over other aspartic proteinases: >5000 nM .

Pharmacokinetics

Aliskiren exhibits unique pharmacokinetic properties:

  • Absorption : Approximately 5% of the administered dose is absorbed.
  • Peak Plasma Concentration (Cmax) : Achieved between 2 to 5 hours post-administration.
  • Half-Life : Terminal half-lives for plasma radioactivity and aliskiren are about 49 hours and 44 hours, respectively .

Metabolism

The major metabolic pathways include O-demethylation and oxidation to carboxylic acid derivatives. Unchanged aliskiren constitutes about 81% of total plasma radioactivity .

Case Studies and Clinical Trials

  • Hypertensive Patients : A randomized study involving 226 patients demonstrated that aliskiren significantly reduced daytime ambulatory systolic blood pressure in a dose-dependent manner:
    • Doses of 37.5 mg to 300 mg resulted in reductions ranging from -0.4 mm Hg to -11.0 mm Hg .
  • Combination Therapy : Aliskiren has been evaluated in combination with other antihypertensive agents such as losartan and hydrochlorothiazide, showing comparable efficacy and safety profiles .

Safety Profile

Aliskiren is generally well tolerated with a low incidence of adverse effects. Commonly reported side effects include gastrointestinal disturbances and dizziness. Long-term studies have indicated that it does not significantly increase the risk of cardiovascular events compared to other RAAS inhibitors .

Comparative Efficacy Table

Study/TrialPopulationTreatmentResults
Randomized TrialMild to Moderate HypertensionAliskiren (37.5-300 mg)Dose-dependent BP reduction
Combination StudyHypertensive PatientsAliskiren + LosartanComparable efficacy with safety
Long-term StudyGeneral PopulationAliskirenLow adverse effects over time

Propiedades

IUPAC Name

(2S,4S,5S,7S)-5-amino-N-(3-amino-2,2-dimethyl-3-oxopropyl)-4-hydroxy-7-[(3-hydroxy-4-methoxyphenyl)methyl]-8-methyl-2-propan-2-ylnonanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H45N3O5/c1-15(2)18(10-17-8-9-23(34-7)22(31)11-17)12-20(27)21(30)13-19(16(3)4)24(32)29-14-26(5,6)25(28)33/h8-9,11,15-16,18-21,30-31H,10,12-14,27H2,1-7H3,(H2,28,33)(H,29,32)/t18-,19-,20-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCUNQZNYUMYGGS-TUFLPTIASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CC1=CC(=C(C=C1)OC)O)CC(C(CC(C(C)C)C(=O)NCC(C)(C)C(=O)N)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](CC1=CC(=C(C=C1)OC)O)C[C@@H]([C@H](C[C@@H](C(C)C)C(=O)NCC(C)(C)C(=O)N)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H45N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

949925-77-3
Record name o-Demethoxypropane aliskiren
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0949925773
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name O-DEMETHOXYPROPANE ALISKIREN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K2N48C2MWH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
O-Demethoxypropane Aliskiren
Reactant of Route 2
O-Demethoxypropane Aliskiren
Reactant of Route 3
O-Demethoxypropane Aliskiren
Reactant of Route 4
O-Demethoxypropane Aliskiren
Reactant of Route 5
Reactant of Route 5
O-Demethoxypropane Aliskiren
Reactant of Route 6
O-Demethoxypropane Aliskiren

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.